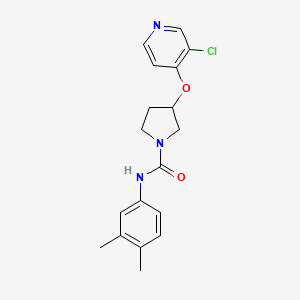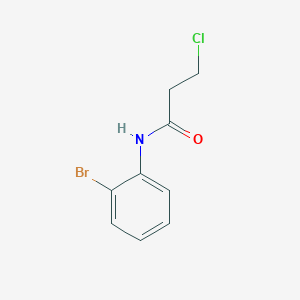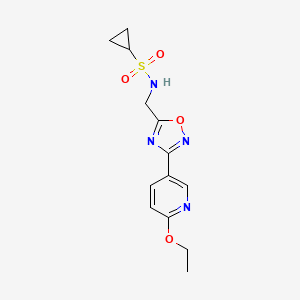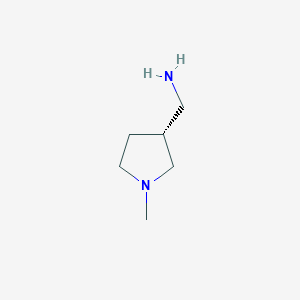
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis and Characterization :
- A study by Faghihi & Mozaffari (2008) discusses the synthesis of new polyamides through the reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, which incorporate pyridyl moieties, exhibit good solubility in polar solvents and have notable thermal properties. This suggests potential applications in material science where thermal stability and solubility are key factors (Faghihi & Mozaffari, 2008).
Aromatic Polyamide and Polyimide Properties :
- Research by Yang & Lin (1995) explores the properties of aromatic polyamides and polyimides synthesized using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. Their study shows that these polymers are amorphous, soluble in polar solvents, and can form transparent, flexible films. They also demonstrate high thermal stability, indicating potential applications in areas requiring heat-resistant materials (Yang & Lin, 1995).
Polyamides with Enhanced Thermal Stability :
- Choi & Jung (2004) synthesized new aromatic polyamides containing n-alkylphenylimide units. These polymers showed enhanced thermal stability and excellent solubility, attributed to thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Applications in high-temperature environments could be a potential area of use for these materials (Choi & Jung, 2004).
Heterocyclic Synthesis Involving Pyridines :
- A study by Quiroga et al. (1999) focused on the synthesis of heterocyclic compounds involving pyridines, which could be relevant to the research of 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide. They explore the chemical properties and potential applications of these compounds in various fields (Quiroga et al., 1999).
Eigenschaften
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-3-4-14(9-13(12)2)21-18(23)22-8-6-15(11-22)24-17-5-7-20-10-16(17)19/h3-5,7,9-10,15H,6,8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKCLURRKXNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)

![3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)




![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2953948.png)

